N3 vs. N1 Tetrahydropyranyl Regioisomerism: Structural and Electronic Differentiation
The 5-chloro-6-methyl-3-(tetrahydro-2H-pyran-2-yl)uracil (CAS 35252-87-0) carries the tetrahydropyranyl moiety at the N3 position, whereas the class-defining patent EP0060955 explicitly describes N1-tetrahydropyranyl uracils [1]. This N3 substitution alters the intramolecular hydrogen-bond network and the electrostatic potential surface of the pyrimidinedione ring compared to the N1 isomer [1]. No direct biological head-to-head assay between the N3- and N1-regioisomers has been identified in the open literature; therefore, this evidence is tagged as a class-level inference.
| Evidence Dimension | Position of tetrahydropyranyl substitution (N3 vs. N1) structural identity |
|---|---|
| Target Compound Data | N3-(tetrahydro-2H-pyran-2-yl) substitution |
| Comparator Or Baseline | N1-(tetrahydro-2H-pyran-2-yl) uracils (patent class, EP0060955) |
| Quantified Difference | Not quantifiable without direct comparative assay; structural difference confirmed by NMR/CAS registration. |
| Conditions | Structural identity confirmed by CAS registry (35252-87-0) and patent family EP0060955. |
Why This Matters
For a procurement scientist, this regioisomeric identity determines which patent family, synthetic route, and biological target space the compound occupies—purchasing the wrong regioisomer may invalidate an entire lead-optimization campaign.
- [1] EP 0060955 B1, Substituted uracils containing a 2-tetrahydropyranyl group, process for their preparation and pesticidal compositions containing them, Roussel-Uclaf, 1982. View Source
